molecular formula C19H24F2N2O B5501597 (3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine

(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine

Cat. No. B5501597
M. Wt: 334.4 g/mol
InChI Key: ZBWOGERWVOSBDE-QXAKKESOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrrolidine derivatives involves several steps, including catalytic asymmetric reduction, displacement reactions, and conjugate additions. For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieves high yield and enantioselectivity, demonstrating the efficiency of such methods in generating chiral pyrrolidine derivatives (Chung et al., 2005). Additionally, acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids further showcases the versatility in modifying pyrrolidine frameworks for various applications (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, such as "(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate," has been established through X-ray crystallography, revealing a distorted chair conformation of the piperidine ring and a cis-fusion with the pyrrolidine ring. The structure demonstrates the complex 3D conformation that these molecules can adopt (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization and acylation, to generate structurally diverse compounds. These reactions highlight the reactivity of the pyrrolidine ring system and its utility in organic synthesis (Chung et al., 2005); (Jones et al., 1990).

Scientific Research Applications

Enantioselective Synthesis and Catalysis

John Y. L. Chung et al. (2005) described an asymmetric synthesis approach for disubstituted pyrrolidines, highlighting a strategy that could potentially apply to the synthesis of complex pyrrolidines or pyrrolopyridines like the subject compound. This method emphasizes the importance of nitrile anion cyclization in constructing chiral centers, which might be relevant for synthesizing or modifying the structure of "(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine" (Chung et al., 2005).

Supramolecular Chemistry

K. Arora and V. Pedireddi (2003) explored the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules, presenting a method for creating complex molecular structures. While not directly related, this research underscores the potential for designing novel compounds with specific interactions and could inspire applications in creating new materials or catalysts using pyrrolopyridine derivatives (Arora & Pedireddi, 2003).

Catalysis and Polymerization

Philipp Roesle et al. (2012) discussed the mechanistic aspects of isomerizing alkoxycarbonylation, which could be relevant for understanding the reactivity or potential catalytic applications of pyrrolopyridine derivatives in organic synthesis and polymer production (Roesle et al., 2012).

Organic Synthesis and Structural Analysis

L. Bagnoli et al. (2010) and Huichun Zhu et al. (2009) presented synthetic approaches and structural analyses for related compounds, demonstrating the diversity of reactions and configurations that pyrrolopyridine derivatives can exhibit. These studies may offer insights into the synthetic versatility and structural characterization of compounds similar to "(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine" (Bagnoli et al., 2010); (Zhu et al., 2009).

properties

IUPAC Name

1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O/c1-2-3-17(24)23-11-16(13-8-14(20)10-15(21)9-13)19-18(23)12-4-6-22(19)7-5-12/h8-10,12,16,18-19H,2-7,11H2,1H3/t16-,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWOGERWVOSBDE-QXAKKESOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.